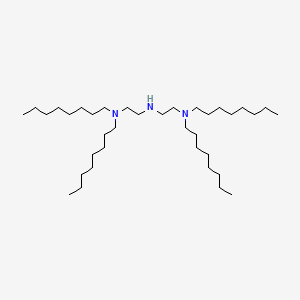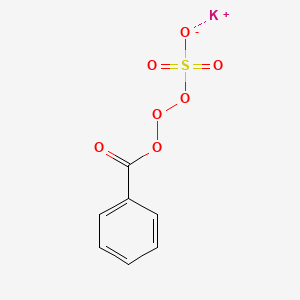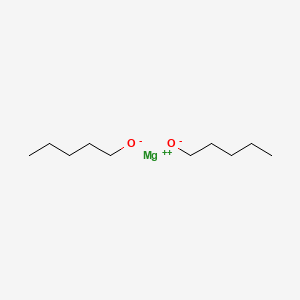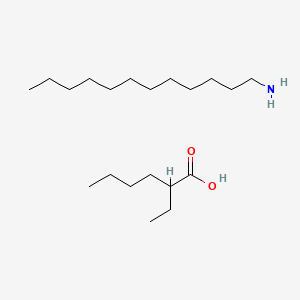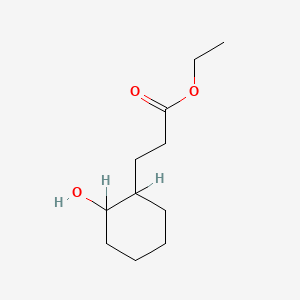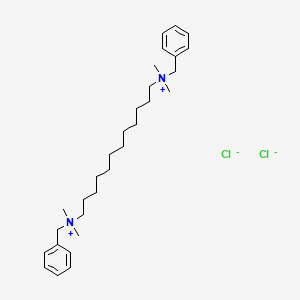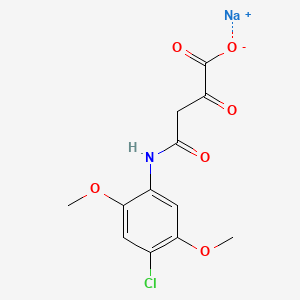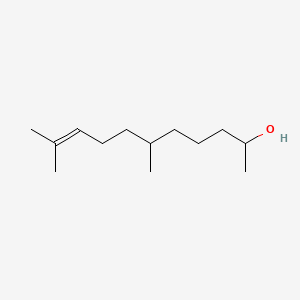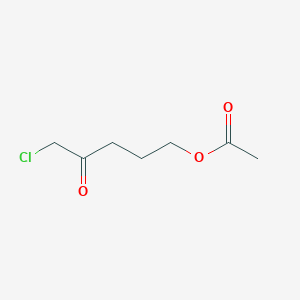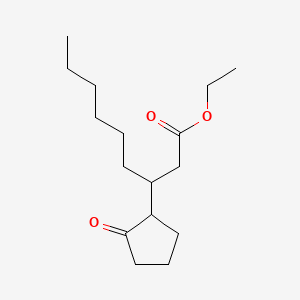
Calcium dichromium tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium dichromium tetraoxide is an inorganic compound with the chemical formula CaCr₂O₄. It is a solid material that ranges in color from colorless to pale yellow. This compound is known for its strong oxidizing properties and is insoluble in water but can dissolve in acidic solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium dichromium tetraoxide can be synthesized through a high-temperature solid-state reaction between chromium trioxide and calcium hydroxide. The reaction typically occurs at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of chromium trioxide with calcium hydroxide under high-temperature conditions. The process requires careful handling due to the toxic nature of chromium compounds .
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can participate in various oxidation reactions.
Reduction: It can be reduced under specific conditions to form other chromium-containing compounds.
Substitution: This compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates and reducing agents. Conditions often involve acidic or basic environments.
Reduction Reactions: Reducing agents such as hydrogen gas or metals like zinc can be used.
Substitution Reactions: Various nucleophiles can be employed under controlled conditions.
Major Products Formed:
Oxidation: Products typically include oxidized organic compounds and reduced chromium species.
Reduction: Products include lower oxidation state chromium compounds.
Substitution: Products vary depending on the substituents used in the reaction.
Scientific Research Applications
Calcium dichromium tetraoxide has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its strong oxidizing properties.
Biology: Investigated for its potential effects on biological systems, particularly in oxidative stress studies.
Medicine: Explored for its potential use in medical treatments involving oxidative processes.
Industry: Utilized as a pigment in ceramics and glass manufacturing due to its color properties
Mechanism of Action
The mechanism of action of calcium dichromium tetraoxide involves its strong oxidizing properties. It can transfer oxygen atoms to other compounds, leading to oxidation reactions. The molecular targets include various organic and inorganic substrates, and the pathways involved are primarily oxidative in nature .
Comparison with Similar Compounds
Chromium trioxide (CrO₃): A strong oxidizing agent used in similar applications.
Calcium chromate (CaCrO₄): Another chromium-containing compound with oxidizing properties.
Uniqueness: Calcium dichromium tetraoxide is unique due to its specific combination of calcium and chromium in the tetraoxide form, providing distinct properties and applications compared to other chromium compounds .
Properties
CAS No. |
12013-31-9 |
|---|---|
Molecular Formula |
CaCr2O4 |
Molecular Weight |
208.07 g/mol |
IUPAC Name |
calcium;chromium(3+);oxygen(2-) |
InChI |
InChI=1S/Ca.2Cr.4O/q+2;2*+3;4*-2 |
InChI Key |
BJERPMZDFXIDHX-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Ca+2].[Cr+3].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


